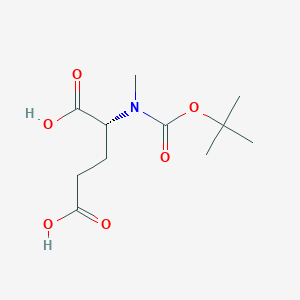

Boc-N-Me-D-Glu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO6 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1 |

InChI Key |

PWMNLLDSCMBEPR-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-N-Me-D-Glu-OH

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH). Designed for researchers, scientists, and professionals in drug development, this document compiles available data to facilitate its use in synthetic and medicinal chemistry.

Core Chemical Properties

While extensive experimental data for this compound is limited in publicly available literature, predicted properties and data from closely related analogs provide valuable insights. For a practical reference, this guide also presents experimental data for the well-characterized, non-N-methylated analog, Boc-D-Glu-OH.

Quantitative Data Summary

The following tables summarize the available chemical and physical properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₆ | - |

| Molecular Weight | 261.27 g/mol | [1][2] |

| Boiling Point (Predicted) | 406.9 ± 38.0 °C | [3] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.84 ± 0.10 | [3] |

Table 2: Chemical Properties of the Analog Boc-D-Glu-OH

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₆ | [4][5] |

| Molecular Weight | 247.25 g/mol | [4][5][6] |

| Melting Point | 108-115 °C (decomposes) | [5][7] |

| Optical Rotation ([α]20/D) | +15.5° (c=1 in MeOH) | [7] |

| Purity | >97.0% (TLC/HPLC) | [4] |

| Appearance | White to off-white powder/crystal | [4] |

Synthesis and Experimental Protocols

This compound is a synthetic derivative of D-glutamic acid, valuable in peptide synthesis for its stability and reactivity.[8] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide bond formation.[8]

General Synthesis of Boc-Protected Amino Acids

The synthesis of this compound typically involves the protection of the amino group of D-glutamic acid. A general and widely used method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of an Amino Acid

-

Dissolution: The amino acid (1 equivalent) is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O), typically in a slight excess (e.g., 1.1 equivalents), is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to overnight, allowing the reaction to proceed to completion.

-

Work-up: The reaction mixture is typically acidified to a pH of 2-3 with an acid like citric acid or hydrochloric acid. This protonates the carboxylic acid groups and precipitates the Boc-protected amino acid if it is insoluble in the aqueous phase.

-

Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

The subsequent N-methylation can be achieved through various methods, such as reaction with methyl iodide in the presence of a base.

Applications in Peptide Synthesis

Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The Boc group's stability under various reaction conditions and its facile removal under acidic conditions make it an ideal protecting group.[8] Derivatives of glutamic acid, in particular, are crucial for creating peptides with specific biological activities, as glutamic acid itself is a key neurotransmitter.[8]

Visualizing Experimental and Logical Workflows

To illustrate the utility of this compound in a broader context, the following diagrams depict a generalized workflow for its use in peptide synthesis and the logic of its chemical modifications.

References

- 1. Boc-D-Glu-OMe | C11H19NO6 | CID 7018752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Boc-N-Me-Glu-OH CAS#: 2044711-06-8 [m.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. BOC-D-GLU-OH CAS#: 34404-28-9 [amp.chemicalbook.com]

- 8. Buy this compound [smolecule.com]

Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Boc-N-methyl-D-glutamic acid, a valuable building block in medicinal chemistry and peptide synthesis. The document outlines a detailed, multi-step synthetic pathway, including the protection of functional groups, N-methylation, and final deprotection. Experimental protocols for each key step are provided, along with tables summarizing quantitative data and characterization of intermediates and the final product. Additionally, logical workflow diagrams generated using Graphviz are included to visually represent the synthetic strategy. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of modified amino acids and their application in drug discovery and development.

Introduction

N-methylated amino acids are of significant interest in the design of peptidomimetics and pharmacologically active compounds. The introduction of a methyl group on the amide nitrogen can impart several desirable properties, including increased metabolic stability, enhanced membrane permeability, and conformational constraints that can lead to improved biological activity and selectivity. Boc-N-methyl-D-glutamic acid, in particular, is a trifunctional amino acid derivative that can be incorporated into complex molecular architectures. Its synthesis requires a careful strategy to selectively methylate the α-amino group while managing the two carboxylic acid functionalities. This guide details a robust synthetic approach to obtain this compound in high purity.

Synthetic Strategy

The synthesis of Boc-N-methyl-D-glutamic acid presents a key challenge due to the presence of two carboxylic acid groups and a secondary amine precursor. A direct N-methylation of Boc-D-glutamic acid is complicated by the acidity of the carboxylic acid protons, which would be preferentially deprotonated by the base used for N-methylation, and the potential for esterification side reactions with the methylating agent.

Therefore, a multi-step synthetic strategy is employed, which can be summarized as follows:

-

N-terminal Protection: The amino group of D-glutamic acid is first protected with a tert-butyloxycarbonyl (Boc) group.

-

Carboxyl Group Protection: Both the α- and γ-carboxylic acids are converted to their corresponding methyl esters to prevent interference in the subsequent N-methylation step.

-

N-methylation: The protected diester is then subjected to N-methylation, typically using a strong base and a methylating agent.

-

Deprotection: Finally, the methyl esters are selectively hydrolyzed to yield the desired Boc-N-methyl-D-glutamic acid.

This strategic approach ensures the selective and efficient synthesis of the target molecule.

Caption: Synthetic workflow for Boc-N-methyl-D-glutamic acid.

Experimental Protocols

Synthesis of N-Boc-D-glutamic Acid

This procedure outlines the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

D-Glutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-glutamic acid as a white solid.

Synthesis of Boc-D-glutamic Acid Dimethyl Ester

This protocol describes the esterification of both carboxylic acid groups of N-Boc-D-glutamic acid.

Materials:

-

N-Boc-D-glutamic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

-

Suspend N-Boc-D-glutamic acid in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-D-glutamic acid dimethyl ester.

Synthesis of Boc-N-methyl-D-glutamic Acid Dimethyl Ester

This procedure details the N-methylation of the protected D-glutamic acid diester.

Materials:

-

Boc-D-glutamic acid dimethyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and argon inlet, dissolve Boc-D-glutamic acid dimethyl ester in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl iodide to the solution.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Vigorous bubbling will occur.

-

After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases.

-

Add water to the mixture and then concentrate under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Boc-N-methyl-D-glutamic acid dimethyl ester.

Synthesis of Boc-N-methyl-D-glutamic Acid

This final step involves the selective hydrolysis of the methyl esters.

Materials:

-

Boc-N-methyl-D-glutamic acid dimethyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-N-methyl-D-glutamic acid dimethyl ester in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add a solution of lithium hydroxide in water dropwise.

-

Stir the reaction at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, Boc-N-methyl-D-glutamic acid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Boc-N-methyl-D-glutamic acid and its intermediates.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | D-Glutamic Acid | (Boc)₂O, NaOH | N-Boc-D-glutamic Acid | 85-95 |

| 2 | N-Boc-D-glutamic Acid | SOCl₂, MeOH | Boc-D-Glutamic Acid Dimethyl Ester | 90-98 |

| 3 | Boc-D-Glutamic Acid Dimethyl Ester | NaH, CH₃I | Boc-N-methyl-D-glutamic Acid Dimethyl Ester | 70-85 |

| 4 | Boc-N-methyl-D-glutamic Acid Dimethyl Ester | LiOH | Boc-N-methyl-D-glutamic Acid | 80-90 |

Table 2: Characterization Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (δ, ppm) |

| N-Boc-D-glutamic Acid | C₁₀H₁₇NO₆ | 247.25 | White Solid | ~1.4 (s, 9H), 1.9-2.2 (m, 2H), 2.3-2.5 (m, 2H), 4.3 (m, 1H), 5.1 (d, 1H) |

| Boc-D-Glutamic Acid Dimethyl Ester | C₁₂H₂₁NO₆ | 275.30 | Colorless Oil | ~1.4 (s, 9H), 1.9-2.2 (m, 2H), 2.3-2.5 (m, 2H), 3.65 (s, 3H), 3.75 (s, 3H), 4.3 (m, 1H), 5.1 (d, 1H) |

| Boc-N-methyl-D-glutamic Acid Dimethyl Ester | C₁₃H₂₃NO₆ | 289.33 | Colorless Oil | ~1.4 (s, 9H), 1.9-2.3 (m, 4H), 2.8 (s, 3H), 3.65 (s, 3H), 3.75 (s, 3H), 4.5 (m, 1H) |

| Boc-N-methyl-D-glutamic Acid | C₁₁H₁₉NO₆ | 261.27 | White Solid | ~1.4 (s, 9H), 1.9-2.4 (m, 4H), 2.8 (s, 3H), 4.6 (m, 1H) |

Note: ¹H NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the protection and deprotection steps in the synthesis.

Caption: Logical flow of protection, core reaction, and deprotection.

Biological Context

While this guide focuses on the chemical synthesis, it is noteworthy that D-amino acids and their N-methylated derivatives can have significant biological roles. D-glutamic acid is a component of the peptidoglycan layer in bacterial cell walls. N-methyl-D-aspartate (NMDA) is a selective agonist for the NMDA receptor, a key player in glutamatergic neurotransmission in the central nervous system. The synthesis of Boc-N-methyl-D-glutamic acid provides a valuable tool for researchers to create novel probes and potential therapeutics targeting these and other biological systems.

The diagram below illustrates the general concept of how a modified amino acid like N-methyl-D-glutamic acid could be incorporated into a peptide to modulate its interaction with a biological target.

Caption: Conceptual interaction of a modified peptide with a receptor.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of Boc-N-methyl-D-glutamic acid. By following the outlined multi-step strategy of protection, N-methylation, and deprotection, researchers can reliably produce this valuable compound for a variety of applications in medicinal chemistry, peptide synthesis, and drug development. The provided experimental protocols, data tables, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

An In-depth Technical Guide to Boc-N-Me-D-Glu-OH: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a synthetic amino acid derivative crucial for peptide synthesis and drug development. The document details its chemical structure, stereochemical configuration, physicochemical properties, and its role as a valuable building block in the creation of complex peptides.

Core Concepts: Structure and Stereochemistry

This compound is a derivative of the naturally occurring amino acid, D-glutamic acid. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the methylation of the amino nitrogen. These modifications are critical for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amino group while allowing for controlled peptide bond formation.

The stereochemistry of the molecule is defined by the "D" configuration at the α-carbon, which is the chiral center. This specifies the spatial arrangement of the substituents around this carbon atom, distinguishing it from its L-enantiomer. The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid.[1]

Key Structural Features:

-

D-Glutamic Acid Backbone: Provides the core structure and the carboxylic acid side chain.

-

Boc Protecting Group: A bulky, acid-labile group attached to the amino nitrogen that prevents its participation in peptide bond formation until its desired removal.

-

N-Methyl Group: The presence of a methyl group on the peptide backbone nitrogen can introduce conformational constraints and increase the metabolic stability of the resulting peptide.

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid[1] |

| Molecular Formula | C11H19NO6[1] |

| Molecular Weight | 261.27 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O[1] |

| Isomeric SMILES | CC(C)(C)OC(=O)N(C)--INVALID-LINK--C(=O)O[1] |

| InChI Key | PWMNLLDSCMBEPR-SSDOTTSWSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | General observation for similar compounds |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | General observation for Boc-protected amino acids |

| Storage | Recommended to be stored at 2-8°C |

Note: Researchers should always refer to the specific product information sheet from the supplier for the most accurate and up-to-date data.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from D-glutamic acid: N-methylation followed by Boc-protection of the amino group. A general, plausible protocol is outlined below.

Step 1: N-methylation of D-Glutamic Acid

This step can be challenging due to the potential for over-methylation and racemization. A common method involves the formation of a sulfonamide intermediate.

-

Protection of Carboxylic Acids: The two carboxylic acid groups of D-glutamic acid are first protected, for example, as benzyl esters.

-

Sulfonylation: The amino group is reacted with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base.

-

Methylation: The resulting sulfonamide is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

-

Deprotection: The sulfonyl group and the ester protecting groups are removed to yield N-methyl-D-glutamic acid.

Step 2: Boc-protection of N-methyl-D-Glutamic Acid

-

Reaction Setup: N-methyl-D-glutamic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water, with a base such as sodium hydroxide or triethylamine.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc2O) is added to the solution. The reaction is typically stirred at room temperature.[1]

-

Workup and Purification: After the reaction is complete, the mixture is acidified and extracted with an organic solvent. The product is then purified, commonly by column chromatography, to yield pure this compound.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a building block in SPPS. The general workflow for its incorporation into a growing peptide chain is as follows:

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed.

-

Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HBTU, HATU).

-

Coupling: The activated amino acid is added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed to remove excess reagents.

This cycle is repeated to elongate the peptide chain.

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the starting material to the application of this compound in peptide synthesis.

Caption: Synthesis and application workflow of this compound.

Role in Peptide Synthesis

This diagram shows the role of this compound as a building block in the elongation of a peptide chain during SPPS.

Caption: Incorporation of this compound into a peptide chain.

Applications in Research and Drug Development

This compound is a specialized amino acid derivative primarily used in the synthesis of peptides with modified backbones. The N-methylation offers several advantages in drug design:

-

Increased Proteolytic Stability: The methyl group can sterically hinder the cleavage of the adjacent peptide bond by proteases, leading to a longer in vivo half-life of the peptide therapeutic.

-

Conformational Constraint: N-methylation restricts the rotation around the peptide bond, which can help in stabilizing a desired secondary structure (e.g., a specific turn or helical conformation) that is important for biological activity.

-

Improved Membrane Permeability: In some cases, N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.

Derivatives of glutamic acid are known to be important in neuroscience, as glutamic acid is a key excitatory neurotransmitter.[1] While specific biological activities of this compound itself are not extensively documented, its use as a building block allows for the creation of peptide analogs to probe and modulate the activity of receptors and enzymes involved in glutamate signaling.[1][2]

Conclusion

This compound is a valuable tool for chemists and pharmacologists in the field of peptide science. Its unique structure, combining a Boc-protecting group with N-methylation on a D-amino acid scaffold, provides a means to introduce important modifications into peptide sequences. These modifications can lead to peptides with enhanced therapeutic properties, making this compound a key component in the development of novel peptide-based drugs. Further research into the specific conformational effects and biological activities of peptides containing N-methylated D-glutamic acid is warranted to fully exploit its potential.

References

Technical Guide: Physical Properties of Boc-N-Me-D-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Boc-N-Me-D-Glu-OH (CAS Number: 2044709-99-9). Due to the limited availability of experimentally determined data for this specific compound in public literature, this guide also includes detailed, generalized experimental protocols for the characterization of such molecules and illustrative data from closely related compounds.

Core Physical Properties

While specific, experimentally verified data for this compound is not widely published, the following information has been compiled from supplier databases.

| Property | Value | Source |

| CAS Number | 2044709-99-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₉NO₆ | [6] |

| Molecular Weight | 261.27 g/mol | [6] |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | [1] |

| Synonyms | Boc-N-methyl-D-glutamic acid, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanedioic acid | [1][4] |

Note: Experimental values for properties such as melting point, solubility, and optical rotation are not consistently reported in publicly accessible sources. The following sections provide standardized protocols for determining these properties.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of amino acid derivatives like this compound.

Determination of Melting Point

Principle: The melting point is a critical indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Determination of Solubility

Principle: Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

-

Solvent Screening: A qualitative assessment is performed by adding a small amount of this compound to various solvents (e.g., water, methanol, ethanol, DMSO, DMF) at room temperature and observing for dissolution with agitation.

-

Quantitative Measurement (Equilibrium Solubility Method):

-

An excess amount of the compound is added to a known volume of the selected solvent in a vial.

-

The vial is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy against a standard curve.

-

Determination of Specific Optical Rotation

Principle: Chiral molecules like this compound rotate the plane of polarized light. The specific rotation is a characteristic property.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (or other specified light source, typically 589 nm)

-

Polarimeter cell (of a known path length)

Procedure:

-

Solution Preparation: A precise mass of this compound is accurately weighed and dissolved in a specific solvent (e.g., methanol, ethanol) in a volumetric flask to a known concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).

-

Measurement: The polarimeter cell is rinsed and filled with the prepared solution. The observed optical rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{l \times c} where:

-

T is the temperature in degrees Celsius.

-

D refers to the D-line of the sodium lamp.

-

α is the observed rotation.

-

l is the path length of the cell in decimeters.

-

c is the concentration in g/mL.

-

Visualization of Experimental Workflow

Peptide Synthesis Workflow

The following diagram illustrates a generalized solid-phase peptide synthesis (SPPS) workflow where a protected amino acid such as this compound would be utilized.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.

Spectroscopic Characterization (Illustrative)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show the following characteristic signals:

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

~2.0-2.5 ppm (multiplet, 4H): The four protons of the two methylene groups (-CH₂CH₂-) in the glutamic acid side chain.

-

~2.8-3.0 ppm (singlet, 3H): The three protons of the N-methyl group. The chemical shift may vary depending on the solvent and rotational isomers.

-

~4.3-4.6 ppm (multiplet, 1H): The alpha-proton (-CH) of the amino acid backbone.

-

Broad signals for -COOH and -NH protons: The chemical shifts of the carboxylic acid protons are highly variable and depend on concentration and solvent. The amide proton is absent due to N-methylation.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would likely exhibit the following key absorption bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.

-

~2980 cm⁻¹: C-H stretching of the Boc group and the amino acid backbone.

-

~1700-1740 cm⁻¹ (strong, broad): C=O stretching from both the carboxylic acid groups and the urethane of the Boc group. This band may appear as a broad or overlapping peak.

-

~1160-1250 cm⁻¹: C-O stretching of the Boc group.

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A potential synthetic route for the preparation of this compound.

This guide provides a framework for understanding and determining the physical properties of this compound. For definitive characterization, it is recommended to perform the experimental procedures outlined above on a verified sample of the compound.

References

- 1. 2044709-99-9(this compound) | Kuujia.com [fr.kuujia.com]

- 2. 2044709-99-9(this compound) | Kuujia.com [it.kuujia.com]

- 3. This compound | 2044709-99-9 [chemicalbook.com]

- 4. 2044709-99-9 | this compound | Next Peptide [nextpeptide.com]

- 5. This compound | 2044709-99-9 [chemicalbook.com]

- 6. Buy this compound [smolecule.com]

Boc-N-Me-D-Glu-OH CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a key building block in peptide synthesis and drug discovery.

Chemical Identity and Properties

CAS Number: 2044709-99-9[1][2][3][4][5]

Synonyms:

-

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanedioic acid

-

Boc-N-methyl-D-glutamic acid

Molecular Formula: C₁₁H₁₉NO₆

Molecular Weight: 261.27 g/mol

Predicted Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 406.9 ± 38.0 °C | ChemicalBook |

| Density | 1.241 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 3.84 ± 0.10 | ChemicalBook |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, the most probable synthetic route involves the N-methylation of the parent amino acid, Boc-D-glutamic acid. A general and widely used method for the N-methylation of Boc-protected amino acids utilizes a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (MeI), in an aprotic solvent like tetrahydrofuran (THF).

General Experimental Protocol for N-methylation of Boc-Amino Acids:

This protocol is based on established methods for the N-methylation of Boc-protected amino acids and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Boc-D-Glu-OH

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous workup and purification solvents (e.g., ethyl acetate, hexane, diethyl ether)

-

Aqueous solutions for workup (e.g., saturated ammonium chloride, brine, dilute hydrochloric acid)

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Boc-D-Glu-OH in anhydrous THF under an inert atmosphere of nitrogen.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for a specified time to allow for the deprotonation of both the carboxylic acid and the N-H of the Boc-carbamate, forming a dianion.

-

Methylation: Methyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.

-

Workup: The aqueous layer is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Suppliers

This compound with CAS number 2044709-99-9 is available from a number of chemical suppliers specializing in amino acids and peptide synthesis reagents. Researchers should request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data on purity and other physical properties.

Potential Suppliers:

-

Next Peptide[2]

-

Smolecule

-

ChemPep, Inc.[5]

-

Alabiotech Inc.[5]

-

Meryer (Shanghai) Chemical Technology Co., Ltd.[5]

Biological Significance and Applications

Currently, there is no specific information in the scientific literature detailing the biological activity or the use of this compound in signaling pathways or other biological studies.

However, as a derivative of D-glutamic acid, it holds potential for use in several areas of research:

-

Peptide Synthesis: N-methylated amino acids are incorporated into peptides to increase their metabolic stability, improve cell permeability, and modulate their conformation and biological activity. The D-configuration can further enhance resistance to enzymatic degradation.

-

Drug Discovery: As a constrained analog of glutamic acid, this compound could be a valuable building block for the synthesis of antagonists or modulators of glutamate receptors, which are key targets in neuroscience research for conditions such as epilepsy, ischemia, and neurodegenerative diseases.

-

Neuroscience Research: The parent L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system. D-amino acids are also found in the brain and have been implicated in various physiological and pathological processes. The N-methylation of D-glutamic acid could lead to novel probes for studying these systems.

Potential Research Workflow:

References

The Solubility Profile of N-Boc-N-methyl-D-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-N-methyl-D-glutamic acid, an important derivative in peptide synthesis and drug discovery. Due to the limited availability of direct solubility data for the N-methyl-D-glutamic acid variant, this document leverages data from its close structural analog, N-Boc-L-glutamic acid, to provide a foundational understanding. It is important to note that while the core chemical properties influencing solubility are similar, slight variations may exist between the D- and L-isomers.

Quantitative Solubility Data

The following table summarizes the known solubility of N-Boc-L-glutamic acid in various solvents. This data provides a strong starting point for researchers working with the D-isomer.

| Solvent | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) | Requires sonication for dissolution. It is noted that hygroscopic DMSO can affect solubility, so freshly opened solvent is recommended.[1] |

| Water | Soluble | Specific quantitative data is not provided, but it is listed as soluble.[2] |

| Chloroform | Soluble | Quantitative limits are not specified.[2] |

| Dichloromethane | Soluble | Quantitative limits are not specified.[2] |

| Ethyl Acetate | Soluble | Quantitative limits are not specified.[2] |

| Acetone | Soluble | Quantitative limits are not specified.[2] |

General Principles of Amino Acid Solubility

The solubility of N-Boc protected amino acids like N-Boc-N-methyl-D-glutamic acid is governed by several factors:

-

pH: Amino acids exhibit their lowest solubility at their isoelectric point. Solubility increases in acidic or basic conditions due to the formation of charged species.[3]

-

Solvent Polarity: Generally, protected amino acids show good solubility in polar aprotic solvents and varying degrees of solubility in other organic solvents. As observed with related compounds, solubility tends to be highest in water and decreases with less polar organic solvents.[3][4]

-

Temperature: For many compounds, solubility increases with temperature.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of a compound like N-Boc-N-methyl-D-glutamic acid. This method is based on the shake-flask method, a common technique in the pharmaceutical industry.

1. Materials and Equipment:

-

N-Boc-N-methyl-D-glutamic acid

-

Selected solvents (e.g., water, DMSO, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-N-methyl-D-glutamic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined experimentally.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of N-Boc-N-methyl-D-glutamic acid of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Workflow and Logical Relationships

The following diagrams illustrate key conceptual workflows relevant to the solubility of N-Boc-N-methyl-D-glutamic acid.

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding of the solubility of N-Boc-N-methyl-D-glutamic acid, offering both available data for a close analog and a robust experimental protocol for direct determination. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions.

References

The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide

Introduction

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low membrane permeability, and conformational flexibility leading to reduced receptor affinity. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful strategy to overcome these challenges. This modification profoundly influences the physicochemical and biological properties of peptides, making it a critical tool in modern drug design and development. This guide provides a comprehensive overview of the multifaceted role of N-methylation in shaping peptide properties, supported by experimental data and detailed methodologies.

Impact of N-Methylation on Peptide Conformation and Flexibility

N-methylation introduces a methyl group to the amide nitrogen, sterically hindering rotation around the Cα-N bond and restricting the available conformational space. This "conformational constraint" can lock the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.

Key Effects:

-

Cis/Trans Isomerization: The introduction of an N-methyl group can favor a cis amide bond conformation, which is typically energetically disfavored in unmodified peptides. This shift can be crucial for mimicking protein turns or for optimal receptor engagement.

-

Hydrogen Bonding: N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure and overall folding.

-

Local Steric Effects: The methyl group can introduce local steric hindrance, influencing the side-chain orientations of neighboring residues and further shaping the peptide's three-dimensional structure.

Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide

| Peptide Sequence | Major Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) |

| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | Extended β-strand | -139° | +135° |

| Ac-Ala-Ala(NMe)-Ala-Ala-NH2 | Turn-like | -60° | +120° |

| Ac-Ala-Ala-Ala(NMe)-Ala-NH2 | Turn-like | -75° | +140° |

Data are representative values from computational and spectroscopic studies.

Enhancement of Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonding interactions.

Mechanism of Protection:

-

Disruption of Enzyme Recognition: By removing the amide proton, N-methylation prevents the formation of key hydrogen bonds between the peptide substrate and the active site of the protease.

-

Steric Hindrance: The methyl group can sterically block the approach of the protease to the scissile amide bond.

Table 2: Proteolytic Stability of N-Methylated vs. Unmodified Peptides

| Peptide | Half-life in Human Serum (t½) |

| Peptide A (unmodified) | 15 minutes |

| Peptide A (N-methylated at P1) | 120 minutes |

| Peptide B (unmodified) | 35 minutes |

| Peptide B (N-methylated at P2) | > 240 minutes |

Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

Improvement of Membrane Permeability and Bioavailability

The ability of a peptide to cross cell membranes is a critical determinant of its oral bioavailability and therapeutic efficacy. N-methylation can enhance membrane permeability through several mechanisms.

Key Factors:

-

Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's overall hydrogen bonding potential, decreasing the desolvation penalty associated with transitioning from an aqueous environment to the hydrophobic lipid bilayer of the cell membrane.

-

Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide, favoring its partitioning into the cell membrane.

-

Conformational Effects: By promoting more compact, folded conformations, N-methylation can mask polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.

Table 3: Effect of N-Methylation on a Peptide's Permeability

| Peptide | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) |

| Unmodified Peptide C | 0.5 | 0.2 |

| N-Me-Peptide C (1 site) | 2.1 | 1.5 |

| N-Me-Peptide C (2 sites) | 4.8 | 3.9 |

PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell permeability assays are common in vitro models for predicting intestinal absorption.

Modulation of Receptor Affinity and Specificity

The impact of N-methylation on receptor binding is highly context-dependent and is intricately linked to the conformational changes it induces.

-

Affinity Enhancement: By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.

-

Affinity Reduction: If the N-methylation-induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed. This highlights the importance of a systematic N-methylation scan to identify optimal modification sites.

-

Selectivity Tuning: N-methylation can be used to fine-tune the selectivity of a peptide for a specific receptor subtype by creating conformations that are preferentially recognized by the target receptor over off-target receptors.

Table 4: Receptor Binding Affinity of N-Methylated Analogs

| Peptide Analog | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

| Parent Peptide | 10.5 | 25.2 | 2.4 |

| N-Me-Gly² Analog | 2.1 | 50.4 | 24.0 |

| N-Me-Phe⁴ Analog | 89.3 | 105.1 | 1.2 |

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.

Experimental Protocols

Synthesis of N-Methylated Peptides

Method: Submonomer Solid-Phase Peptide Synthesis (SPPS)

This is one of the most common methods for preparing N-methylated peptides.

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Boc-Amino-Aldehyde Coupling: Dissolve the desired Boc-protected amino aldehyde in a solution of 1% acetic acid in DMF. Add this solution to the resin, followed by the addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). Allow the reductive amination reaction to proceed for 1-2 hours.

-

Acylation: Couple the next standard Fmoc-protected amino acid using a standard coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence. For N-methylated residues, repeat steps 3 and 4 with the corresponding Boc-amino-aldehyde.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final N-methylated peptide using mass spectrometry (MS) and analytical HPLC.

Proteolytic Stability Assay

-

Peptide Incubation: Prepare a solution of the peptide (e.g., 1 mg/mL) in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution).

-

Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic degradation in the aliquot by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

-

Centrifugation: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

-

Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) from the degradation curve.

Visualizations

Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Conclusion

N-methylation is a versatile and powerful tool in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity. The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the structural and functional consequences of N-methylation, coupled with robust synthetic and analytical methodologies, is essential for successfully leveraging this strategy to develop the next generation of peptide drugs.

The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their non-natural D-enantiomers offers a powerful tool to overcome the inherent limitations of peptide therapeutics, namely their poor stability and rapid degradation in vivo. This technical guide provides a comprehensive overview of the core significance of D-amino acids in peptides, focusing on their impact on proteolytic stability, receptor binding affinity, and overall biological activity. Detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides are provided, alongside a quantitative analysis of their enhanced properties and visualizations of key biological pathways and experimental workflows.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides, with their high specificity and low toxicity, are attractive therapeutic agents. However, their clinical utility is often hampered by rapid clearance due to proteolysis by endogenous enzymes.[1] Proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[2] The introduction of D-amino acids, the mirror images of their L-counterparts, renders peptides resistant to these enzymatic degradation pathways, thereby significantly extending their in vivo half-life and bioavailability.[3][4] This fundamental principle has driven the development of more stable and effective peptide-based drugs for a wide range of therapeutic areas.[4]

Enhancing Peptide Stability: The D-Amino Acid Shield

The primary and most well-established advantage of incorporating D-amino acids is the profound increase in peptide stability against proteolytic degradation.[2][3] This resistance stems from the inability of proteases, which have evolved to recognize L-amino acid substrates, to effectively bind and cleave peptide bonds involving D-amino acids.[2]

Quantitative Analysis of Proteolytic Stability

The following table summarizes the comparative stability of L-peptides and their D-amino acid-containing counterparts in the presence of proteases or serum.

| Peptide | Modification(s) | Environment | Half-life (L-Peptide) | Half-life (D-Peptide/Modified) | Reference(s) |

| MUC2 epitope peptide | d-amino acids in flanking regions (tpTPTGTQtpt) | Human Serum | Not specified (degraded) | Highly resistant | [5] |

| MUC2 epitope peptide | d-amino acids in flanking regions (tpTPTGTQtpt) | Lysosomal prep. | Not specified (degraded) | Highly resistant | [5] |

| Antitumor Peptide RDP215 | 9 D-amino acid substitutions (9D-RDP215) | Human Serum | Degraded within 7 days | Not affected | [6] |

Note: Quantitative half-life data for direct L- vs. D-enantiomer comparison is often not presented in a straightforward tabular format in the literature. The data above is extracted from descriptive results in the cited papers.

Modulating Receptor Binding and Biological Activity

The introduction of D-amino acids can have varied and sometimes unpredictable effects on a peptide's interaction with its biological target. While the primary sequence remains the same, the altered stereochemistry can influence the peptide's three-dimensional conformation, which is critical for receptor binding.[7]

Impact on Receptor Binding Affinity

In some cases, the D-enantiomer of a peptide can exhibit a higher binding affinity for its target receptor compared to the native L-peptide. This can be due to a more favorable conformation for binding or reduced "off-rate" kinetics. Conversely, a D-amino acid substitution can also decrease or abolish binding if the original L-amino acid's stereochemistry was crucial for the interaction.

| Peptide/Analog | Receptor | Ligand (L-form) IC50/Kd | Ligand (D-form/Modified) IC50/Kd | Reference(s) |

| [D-Thr2, Leu5] enkephalyl-Thr6 (DTLET) | δ-opioid receptor | N/A | Kd ≈ 1.2 nM | [7] |

| [D-Pen2, D-Pen5] enkephalin (DPDPE) | δ-opioid receptor | N/A | Kd ≈ 7.2 nM | [7] |

| MUC2 Peptides with D-amino acid flanks | mAb 996 | IC50 = 400-600 µmol/dm³ | IC50 = 400-600 µmol/dm³ | [5] |

| D-peptide inhibitor of HIV-1 entry (PIE7) | HIV-1 (JRFL) | N/A | IC50 = 24 µM | [7] |

| D-peptide inhibitor of HIV-1 entry (PIE7) | HIV-1 (BaL) | N/A | IC50 = 2.2 µM | [7] |

Note: IC50 and Kd are measures of binding affinity, where a lower value indicates a stronger interaction.[8][9] Data for direct L- vs. D-enantiomer comparisons are limited in the provided search results.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin for a C-terminal amide.[10][11][12]

Materials:

-

Rink Amide Resin

-

Fmoc-protected L- and D-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the rink amide resin in the SPPS vessel and swell in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-) and HBTU in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours to allow for complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x).

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

-

Purification and Lyophilization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Protease Degradation Assay

This protocol describes a general method to assess the stability of peptides in the presence of a protease.[13]

Materials:

-

Peptide stock solution (L- and D-forms)

-

Protease solution (e.g., Trypsin, Chymotrypsin, or a cell lysate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid)

-

HPLC system for analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide stock solution with the assay buffer to the desired final concentration (e.g., 100 µM).

-

Pre-incubate the solution at 37°C for 5 minutes.

-

-

Initiation of Degradation:

-

Add the protease solution to the peptide solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched samples to pellet any precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the samples onto a reverse-phase HPLC column.

-

Elute the peptide using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

-

Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

-

Visualizing Key Concepts and Workflows

Mechanism of Increased Protease Resistance

The following diagram illustrates the fundamental principle behind the enhanced stability of D-peptides against proteolytic degradation.

Caption: D-peptides resist protease degradation due to steric hindrance, preventing proper binding to the enzyme's active site.

Experimental Workflow: Mirror-Image Phage Display

Mirror-image phage display is a powerful technique to identify D-peptides that bind to a natural L-protein target.[1][14]

Caption: Mirror-image phage display workflow for the discovery of D-peptide binders to a natural L-protein target.

Signaling Pathway: Inhibition of HIV-1 Entry by a D-peptide

D-peptides have been developed as potent inhibitors of HIV-1 entry by targeting the gp41 fusion protein.[7][15] The following diagram illustrates the mechanism of HIV-1 gp41-mediated membrane fusion and its inhibition by a D-peptide.

Caption: A D-peptide inhibitor binds to the gp41 pre-hairpin intermediate, preventing the formation of the six-helix bundle required for membrane fusion and viral entry.

Conclusion and Future Directions

The incorporation of D-amino acids into peptides is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. This guide has provided a comprehensive overview of the significance of D-amino acids, from enhancing stability to modulating biological activity. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field.

Future research will likely focus on a more nuanced understanding of how D-amino acid substitutions affect peptide conformation and receptor interactions, enabling the rational design of D-peptides with tailored pharmacological profiles. Furthermore, the development of novel and efficient methods for the synthesis and screening of D-peptide libraries will continue to accelerate the discovery of new and improved peptide therapeutics. The "mirror-image" world of D-amino acids holds immense potential for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative binding properties of linear and cyclic delta-selective enkephalin analogues: [3H]-[D-Thr2, Leu5] enkephalyl-Thr6 and [3H]-[D-Pen2, D-Pen5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Potent D-peptide inhibitors of HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-N-Me-D-Glu-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application in the well-established Solid Phase Peptide Synthesis (SPPS) workflow.

Core Properties of this compound

The incorporation of N-methylated amino acids like this compound into peptide chains is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C11H19NO6 | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-D-Glu-OH. The following protocol is a detailed method for this conversion.[2]

Materials:

-

Boc-D-Glu-OH

-

Dry Tetrahydrofuran (THF)

-

Iodomethane (CH3I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Argon gas

-

Ice bath

-

Isopropyl alcohol

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with stir bar

-

Septum and balloon

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A round-bottom flask equipped with a stir bar is dried and flushed with argon.

-

Reaction Setup: Dry THF is added to the flask, followed by the Boc-D-Glu-OH and iodomethane. The flask is flushed again with argon, sealed with a septum, and stirred in an ice bath for approximately 20 minutes.

-

Addition of Sodium Hydride: Sodium hydride is added portion-wise to the cooled solution over several hours. Vigorous bubbling will be observed. An argon-filled balloon should be used to maintain an inert atmosphere and allow for gas to escape.

-

Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Water is then added cautiously.

-

Workup: The reaction volume is reduced using a rotary evaporator. The pH of the aqueous residue is adjusted to be acidic with 0.1 M HCl.

-

Extraction: The acidic aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with acidified brine.

-

Drying and Isolation: The ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the product, this compound.

Application in Solid Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Solid Phase Peptide Synthesis (SPPS). The Boc protecting group on the N-terminus allows for a stepwise and controlled assembly of the peptide chain on a solid support. The general workflow for incorporating a Boc-protected amino acid, such as this compound, is outlined below.

References

Characterization and Methodologies for Boc-N-Me-D-Glu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-butoxycarbonyl)-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH) is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The presence of the N-methyl group can impart unique conformational constraints and improved pharmacokinetic properties to peptides. This technical guide provides a summary of the available physicochemical data for this compound, alongside representative experimental protocols for its synthesis, purification, and analysis. Due to the limited availability of comprehensive characterization data in peer-reviewed literature, this guide also highlights areas where further experimental validation is required.

Physicochemical and Characterization Data

The following tables summarize the key identifiers and characterization data for this compound. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, optical rotation, and detailed spectroscopic analyses are not widely published. The data presented here is a combination of information from chemical suppliers and calculated values.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | Smolecule |

| Molecular Formula | C₁₁H₁₉NO₆ | Smolecule |

| Molecular Weight | 261.27 g/mol | Smolecule |

| CAS Number | 2044711-06-8 | ChemicalBook |

| InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1 | Smolecule |

| InChI Key | PWMNLLDSCMBEPR-SSDOTTSWSA-N | Smolecule |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O | Smolecule |

Table 2: Physical and Spectroscopic Characterization Data

| Property | Value | Notes |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| ¹H NMR | Data not available | See Section 2.3 for expected chemical shifts |

| ¹³C NMR | Data not available | See Section 2.3 for expected chemical shifts |

| Mass Spectrometry | Data not available | Expected [M-H]⁻ for C₁₁H₁₉NO₆: 260.1134 |

| Purity (HPLC) | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general procedures for the N-methylation of Boc-protected amino acids and standard analytical techniques.

Synthesis of this compound

A common method for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent.

Materials:

-

Boc-D-Glu-OH

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-D-Glu-OH in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl iodide to the solution.

-

Carefully add sodium hydride in small portions over a period of 1-2 hours, monitoring for hydrogen gas evolution.

-

After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.

-

Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer with three portions of ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic acid

Procedure:

-

Prepare a slurry of silica gel in the mobile phase (e.g., a mixture of DCM, MeOH, and a small amount of acetic acid).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), and the glutamic acid backbone protons. The exact chemical shifts and coupling constants would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the glutamic acid backbone and N-methyl group.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), can be used to confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: Reversed-phase HPLC can be used to assess the purity of the final product. A suitable method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

-

Chiral Purity: Chiral HPLC is necessary to confirm the enantiomeric purity of the D-isomer. This would require a specific chiral stationary phase.

Biological Context and Applications

While specific biological activities of this compound are not extensively documented, its utility lies in its role as a building block for peptide synthesis. N-methylated amino acids are known to:

-

Increase proteolytic stability: The N-methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the resulting peptide.

-

Modulate receptor binding: The conformational constraints imposed by the N-methyl group can alter the binding affinity and selectivity of a peptide for its target receptor.

-

Improve cell permeability: The increased lipophilicity due to the N-methyl group can enhance the ability of a peptide to cross cell membranes.

Derivatives of D-glutamic acid are of interest in neuroscience research as they can interact with glutamate receptors, which are central to synaptic plasticity and cognitive functions.

Conclusion